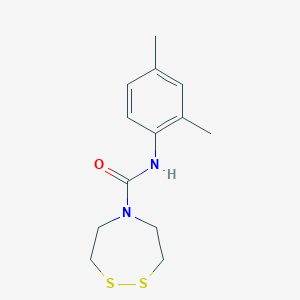
2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic arrangement and chemical bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. They often involve various functional groups and can proceed through several different mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. These properties may include density, boiling point, vapor pressure, refractive index, and others .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Recent studies have focused on the synthesis and structural characterization of compounds related to 2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol. For instance, Karakus et al. (2014) detailed the synthesis, crystal structure, and ab initio/DFT calculations of a derivative of dithiophosphonates, highlighting the compound's unique crystallographic properties and potential application in molecular structural analysis (Karakus et al., 2014).
Material Science Applications
In the realm of material science, Kim et al. (2020) synthesized fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers, demonstrating their potential as highly conducting and stable proton exchange membranes, which could be crucial for fuel cell technology (Kim et al., 2020).
Medicinal Chemistry Research
In medicinal chemistry, compounds containing the benzylsulfanyl moiety have been explored for their biological activities. Carcanague et al. (2002) expanded on a scaffold similar to 2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol, showing potent and selective activities against Helicobacter pylori, indicating a promising route for novel anti-H. pylori agents (Carcanague et al., 2002).
Environmental Applications
Environmental applications of these compounds include the study by Zhu et al. (2016), which used persulfate activation by nano-Fe(0) to degrade dichlorodiphenyltrichloroethane (DDT), revealing the efficiency of related benzylsulfanyl compounds in environmental remediation processes (Zhu et al., 2016).
Catalytic and Polymerization Applications
Functional polymers synthesized from reactions involving compounds with benzylsulfanyl groups have been reported, demonstrating potential applications in green chemistry and material science. Deng et al. (2016) discussed the green chemistry approach to synthesizing functional polymers, indicating the versatility of these compounds in creating environmentally friendly materials (Deng et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1,1-bis(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2OS/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-25-14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNZDYWPDVINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(7-hydroxy-3-{[(4-methoxyphenyl)amino]carbonyl}-2H-chromen-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2959605.png)
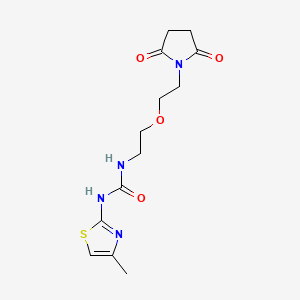
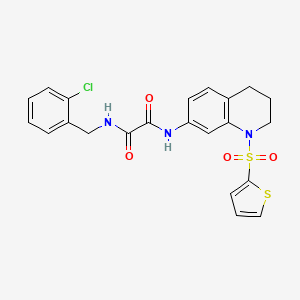

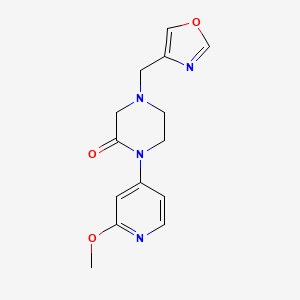
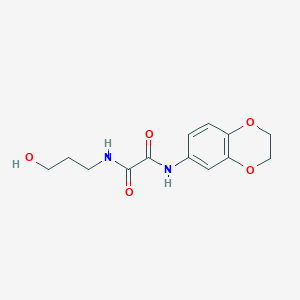
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)
![1-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2959616.png)
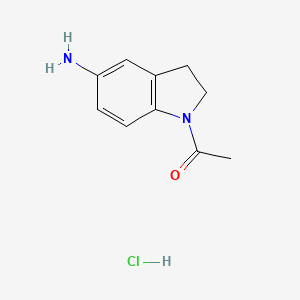

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)


